molecular formula C19H21Cl2NO4 B586104 Nemadipine B-d10 CAS No. 1794971-22-4

Nemadipine B-d10

货号: B586104
CAS 编号: 1794971-22-4
分子量: 408.341
InChI 键: BLLWOXSSRQPDAT-JKSUIMTKSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Nemadipine B-d10 (CAS No. 79925-38-5) is a deuterated analog of Nemadipine B, a compound structurally related to dihydropyridine calcium channel blockers such as Felodipine. It is primarily utilized as a reference standard in pharmaceutical impurity profiling and veterinary research . The deuterium (d10) labeling involves replacing ten hydrogen atoms with deuterium, enhancing its stability for use in mass spectrometry and pharmacokinetic studies. This isotopic modification reduces metabolic degradation, making it valuable for tracing drug metabolites and impurities in complex matrices .

准备方法

Core Synthetic Method: Hantzsch Reaction Adaptation

The Hantzsch reaction is central to DHP synthesis. For Nemadipine B-d10, modifications include:

  • Deuterated reagents : Use of deuterated aldehydes or β-keto esters to introduce isotopes .

  • Catalytic systems : Heterogeneous catalysts like nickel-based metal-organic frameworks (MOFs) or indium-silica composites to enhance yields .

Table 1: Optimized Hantzsch Reaction Conditions for DHP Synthesis

CatalystSolventTemperature (°C)Yield (%)Source
Ni-MOFSolvent-free6095
In–SiO₂ compositeSolvent-free10085
Fe₃O₄@Phen@CuH₂O6086–97

Deuterium Labeling Strategies

Selective deuteration is achieved through:

  • Deuterated intermediates : Incorporating deuterium into aldehydes or β-keto esters during synthesis .

  • Catalytic deuteration : Using deuterated acids (e.g., TfOD) or silanes (e.g., Et₃SiD) to replace hydrogen atoms .

Key Challenges :

  • Isotope scrambling : Maintaining deuterium retention during reaction steps.

  • Regioselectivity : Ensuring deuteration occurs at desired positions (e.g., α or β sites) .

Catalytic Systems and Reaction Optimization

Advanced catalysts improve efficiency and scalability:

Nickel-Based Metal-Organic Frameworks (MOFs)

A nickel-MOF catalyst enables solvent-free synthesis of this compound at 60°C, achieving 95% yield . This method minimizes environmental impact and reduces reaction time.

Indium-Silica Composites

In–SiO₂ catalysts facilitate solvent-free Hantzsch reactions, producing nifedipine and nemadipine B derivatives at 85% yield under microwave heating .

Magnetic Nanoparticle Catalysts

Fe₃O₄@Phen@Cu nanoparticles in aqueous media yield DHPs (e.g., nemadipine B) with 86–97% efficiency , depending on aldehyde substituents .

Alternative Synthesis Approaches

Electrospray Synthesis

Accelerated reactions in charged droplets enable millisecond-scale synthesis, characterized by online mass spectrometry . This method reduces solvent use and provides rapid intermediate analysis.

Microwave-Assisted Reactions

Microwave irradiation shortens reaction times. For example, nifedipine synthesis achieves 85% yield at 100°C in 5 minutes .

Case Study: Radiolabeling Analogies

While focused on ¹³N-labeling, methods from [¹³N]nifedipine synthesis offer insights:

  • Temperature optimization : 100°C for 5 minutes maximizes yields .

  • Purification : Reverse-phase HPLC ensures >99% radiochemical purity .

化学反应分析

Types of Reactions

Nemadipine B-d10 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

科学研究应用

Nemadipine B-d10 is widely used in scientific research due to its stable isotopic labeling. Some of its applications include:

作用机制

Nemadipine B-d10, like its non-deuterated counterpart, acts as a calcium channel blocker. It inhibits the influx of calcium ions through voltage-dependent calcium channels in vascular smooth muscle and cardiac muscle cells. This leads to vasodilation and a reduction in blood pressure. The molecular targets include L-type calcium channels, and the pathways involved are related to calcium signaling and muscle contraction .

相似化合物的比较

Structural and Functional Analogues

Nemadipine B-d10 belongs to the dihydropyridine (DHP) class, which includes therapeutic agents like Felodipine, Nifedipine, and Amlodipine. Below is a comparative analysis of its key attributes alongside structurally related compounds:

Compound CAS No. Primary Use Deuterated Form Key Distinguishing Features
This compound 79925-38-5 Impurity standard for Felodipine Yes (d10) Deuterated for stability; analytical tracing
Felodipine 72509-76-3 Antihypertensive drug No Methyl ester side chain; selective vasodilation
Felodipine Impurity C 79925-38-5 (unlabeled) Pharmaceutical impurity profiling No Non-deuterated form of Nemadipine B; structural isomer
Nifedipine 21829-25-4 Calcium channel blocker No Nitro group at C3; photolabile
Amlodipine 88150-42-9 Long-acting antihypertensive No Chlorinated benzene ring; extended half-life

Key Findings

Deuteration Impact: The d10 labeling in this compound significantly improves its metabolic stability compared to non-deuterated Felodipine impurities, enabling precise detection in trace-level analyses .

Role in Impurity Profiling: As an impurity standard, this compound aids in identifying and quantifying synthesis byproducts during Felodipine production. Its deuterated form is critical for distinguishing it from endogenous compounds in biological samples .

Analytical Performance

  • Detection Sensitivity: Deuterated standards like this compound enhance signal-to-noise ratios in LC-MS/MS by minimizing isotopic interference.
  • Stability : The d10 label reduces hydrogen-deuterium exchange rates, ensuring reliability in long-term studies .

生物活性

Nemadipine B-d10 is a deuterated derivative of Nemadipine B, a compound that belongs to the class of dihydropyridine calcium channel blockers. This article explores its biological activity, particularly focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Overview of this compound

This compound is structurally similar to other calcium channel blockers but has been modified with deuterium to enhance its stability and metabolic profile. The compound primarily functions by inhibiting L-type voltage-gated calcium channels, which play a crucial role in various physiological processes, including muscle contraction and neurotransmitter release.

The primary mechanism through which this compound exerts its effects is by blocking calcium influx through L-type calcium channels. This action leads to:

  • Vasodilation : By inhibiting calcium entry into vascular smooth muscle cells, this compound promotes relaxation of blood vessels, thereby reducing blood pressure.
  • Cardiac Effects : It may also reduce myocardial contractility and oxygen demand, making it beneficial in conditions like angina pectoris.
  • Neurotransmission Modulation : The blockade of calcium channels affects neurotransmitter release in the nervous system, which could have implications for neurological disorders.

Pharmacological Properties

Table 1 summarizes the key pharmacological properties of this compound based on various studies.

PropertyValue/Description
Molecular Weight350.45 g/mol
SolubilitySoluble in organic solvents
MechanismL-type calcium channel blocker
Therapeutic UsesAntihypertensive, antianginal
ToxicityLow toxicity observed in animal models

Case Studies and Research Findings

  • High-Throughput Screening : A study identified Nemadipine A (a related compound) as effective in suppressing embryo implantation by modulating endometrial receptivity markers like ITGAV and MUC1. Although this study did not directly assess this compound, the findings suggest potential reproductive health applications for its analogs .
  • Calcium Channel Inhibition : Research has shown that compounds like Nemadipine can significantly inhibit action potentials in muscle cells of Caenorhabditis elegans, indicating its role in neuromuscular transmission . This suggests that this compound could have similar effects, potentially impacting muscle function and excitability.
  • Metabolic Stability : The introduction of deuterium in this compound enhances its metabolic stability compared to its non-deuterated counterparts. This can lead to prolonged action and reduced dosing frequency, which is advantageous in clinical settings .

Potential Therapeutic Applications

Given its biological activity, this compound shows promise in several therapeutic areas:

  • Cardiovascular Diseases : As a calcium channel blocker, it can be utilized in managing hypertension and angina.
  • Neurological Disorders : Its ability to modulate neurotransmitter release opens avenues for research into treatments for conditions like epilepsy or chronic pain syndromes.
  • Reproductive Health : Similar compounds have been explored for non-hormonal contraceptive methods due to their effects on endometrial receptivity .

常见问题

Basic Research Questions

Q. How is Nemadipine B-d10 synthesized and characterized to ensure purity and stability in experimental settings?

  • Methodological Answer : Synthesis involves deuterium incorporation at specific positions (e.g., B-d10 labeling) using controlled isotopic exchange or custom synthetic routes. Characterization requires nuclear magnetic resonance (NMR) for structural confirmation, high-performance liquid chromatography (HPLC) for purity assessment (>98%), and mass spectrometry (MS) for isotopic enrichment verification. Stability studies under varying temperatures and solvent conditions are critical for reproducibility .

Q. What experimental models are appropriate for studying this compound’s calcium channel modulation effects?

  • Methodological Answer : In vitro models include patch-clamp electrophysiology on transfected HEK293 cells expressing L-type calcium channels. In vivo models leverage C. elegans (e.g., unc-68 mutants for ryanodine receptor studies) and zebrafish (ryr1b mutants) to assess developmental or behavioral endpoints. Dosing regimens (e.g., 1 μM for nematodes) must account for species-specific bioavailability .

Q. How should researchers design dose-response studies for this compound to minimize batch variability?

  • Methodological Answer : Use standardized stock solutions in DMSO, with aliquots stored at -80°C to prevent degradation. Include internal controls (e.g., non-deuterated Nemadipine) in each experiment. Validate dose ranges via pilot studies, ensuring logarithmic increments (e.g., 0.1–10 μM) to capture EC50/IC50 values. Replicate experiments across ≥3 independent batches to assess inter-assay variability .

Advanced Research Questions

Q. How can contradictions in this compound’s efficacy across in vitro vs. in vivo models be systematically addressed?

  • Methodological Answer : Cross-species pharmacokinetic profiling (e.g., plasma protein binding, metabolic half-life) clarifies bioavailability differences. For in vitro-in vivo discordance, employ ex vivo tissue assays (e.g., isolated cardiomyocytes) to bridge translational gaps. Meta-analysis of existing datasets (e.g., Ca²⁺ flux in HEK293 vs. zebrafish) identifies confounding variables like tissue-specific receptor isoforms .

Q. What statistical approaches control for false discoveries in high-throughput screens of this compound analogs?

  • Methodological Answer : Apply the Benjamini-Hochberg procedure to adjust the false discovery rate (FDR) for multiple comparisons (e.g., 74 compounds tested in parallel). Pair this with permutation testing to validate "hits" (e.g., compounds reversing unc-68 phenotypes). Predefine significance thresholds (e.g., FDR <5%) to minimize Type I errors .

Q. How can researchers optimize sample size calculations for this compound studies involving rare disease models?

  • Methodological Answer : For pilot studies where prior data is limited, use feasibility-driven sample sizes (e.g., n=6–10 per group) with post-hoc power analysis. For definitive studies, calculate sample size using the minimal clinically important difference (MCID) in outcome measures (e.g., 30% reduction in Ca²⁺ spikes). Collaborate with biostatisticians to account for effect size variability and attrition rates .

Q. What validation criteria ensure reproducibility of this compound’s bioanalytical assays (e.g., LC-MS/MS)?

  • Methodological Answer : Follow ICH M10 guidelines: validate selectivity, sensitivity (LLOQ ≤1 ng/mL), matrix effects (recovery 85–115%), and inter-day precision (CV <15%). Include deuterated internal standards (e.g., this compound itself) to correct for ion suppression. Cross-validate results with orthogonal methods like ELISA or radiometric assays .

Q. Data Integration and Contradiction Analysis

Q. How should conflicting results from multi-species studies (e.g., nematode vs. zebrafish) be reconciled in this compound research?

  • Methodological Answer : Perform comparative transcriptomics or proteomics to identify species-specific pathway activation (e.g., differential ryanodine receptor isoform expression). Use computational modeling (e.g., molecular dynamics simulations) to predict deuterium effects on binding kinetics. Triangulate findings with human iPSC-derived cardiomyocytes for translational relevance .

Q. What strategies mitigate batch-to-batch variability in this compound metabolite profiling?

  • Methodological Answer : Implement a quality-by-design (QbD) approach: standardize raw material sources, reaction conditions, and purification protocols. Use tandem mass spectrometry (MS/MS) libraries to track deuterium retention in metabolites. Include reference standards for major metabolites in each analytical run .

Q. Ethical and Reporting Standards

Q. How should researchers document this compound’s synthesis and characterization to meet journal guidelines?

  • Methodological Answer : Follow Beilstein Journal of Organic Chemistry standards: report NMR shifts (¹H, ¹³C), HPLC retention times, and MS data in the main text or supplementary materials. For novel compounds, provide elemental analysis (C, H, N) and ≥95% purity certificates. Reference prior syntheses and justify deviations .

属性

CAS 编号

1794971-22-4

分子式

C19H21Cl2NO4

分子量

408.341

IUPAC 名称

bis(1,1,2,2,2-pentadeuterioethyl) 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C19H21Cl2NO4/c1-5-25-18(23)14-10(3)22-11(4)15(19(24)26-6-2)16(14)12-8-7-9-13(20)17(12)21/h7-9,16,22H,5-6H2,1-4H3/i1D3,2D3,5D2,6D2

InChI 键

BLLWOXSSRQPDAT-JKSUIMTKSA-N

SMILES

CCOC(=O)C1=C(NC(=C(C1C2=C(C(=CC=C2)Cl)Cl)C(=O)OCC)C)C

同义词

4-(2,3-Dichlorophenyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylic Acid 3,5-Diethyl Ester-d10; 

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。